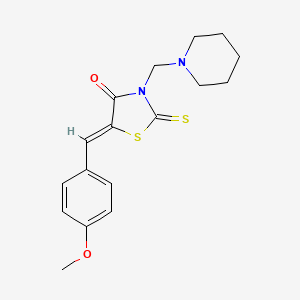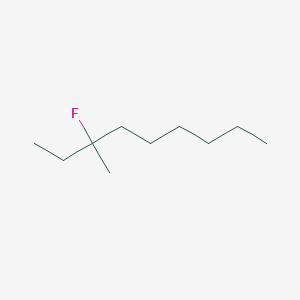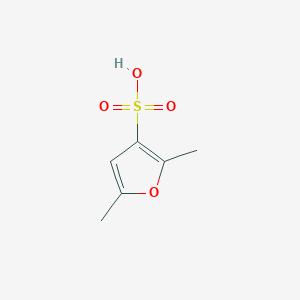
Phosphanediylbis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphanediylbis(phenylmethanone) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenylmethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphanediylbis(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired compound . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of phosphanediylbis(phenylmethanone) often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphanediylbis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Phosphanediylbis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of phosphanediylbis(phenylmethanone) involves its interaction with molecular targets through its phosphorus center. It can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its activity.
Vergleich Mit ähnlichen Verbindungen
Phosphanediylbis(phenylmethanone) can be compared with other organophosphorus compounds such as triphenylphosphine and diphenylphosphine. Unlike these compounds, phosphanediylbis(phenylmethanone) has unique reactivity due to the presence of two phenylmethanone groups, which can influence its chemical behavior and applications.
Similar Compounds
- Triphenylphosphine
- Diphenylphosphine
- Phenylphosphine
Phosphanediylbis(phenylmethanone) stands out due to its distinct structure and the resulting chemical properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91166-47-1 |
|---|---|
Molekularformel |
C14H11O2P |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
benzoylphosphanyl(phenyl)methanone |
InChI |
InChI=1S/C14H11O2P/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10,17H |
InChI-Schlüssel |
QGBHFHTYXPPAKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)PC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)


![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)

![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)




